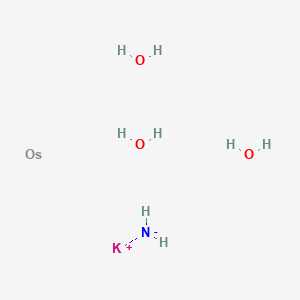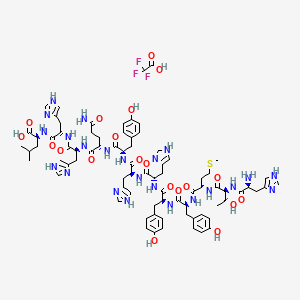
2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid
Descripción general
Descripción
The compound is a derivative of benzodiazole and carboxylic acid, with a methoxyphenyl group attached. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, with the benzodiazole and carboxylic acid groups contributing to its polarity and potential for hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the carboxylic acid group, and the benzodiazole group could potentially act as a leaving group in certain conditions .Physical And Chemical Properties Analysis
Based on its structure, this compound would likely be solid at room temperature, and its solubility would depend on the specific arrangement of its functional groups .Aplicaciones Científicas De Investigación
Bioactive Compound Synthesis
Research has shown the synthesis of various phenyl ether derivatives, including compounds structurally related to 2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid, from marine-derived fungi. These compounds, such as 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, have demonstrated significant bioactive properties, including strong antioxidant activities comparable to ascorbic acid (Xu et al., 2017).
Antimicrobial Applications
New pyridine derivatives synthesized using amino substituted benzothiazoles have shown variable and modest antimicrobial activities against several bacterial and fungal strains. This indicates the potential of benzodiazole derivatives in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Chemical Transformations and Sensing Applications
Studies on the synthesis and chemical transformations of benzotriazole carboxylic acid derivatives, similar in structure to the compound , have laid the groundwork for understanding their luminescence and complex-forming properties. This research is crucial for developing materials with potential applications in sensing technologies (Vasin, Koldaeva, & Perevalov, 2013).
Fluorescent Probes for Biological Applications
The development of a ratiometric fluorescent probe based on a benzothiazole derivative for selective monitoring of human carboxylesterase 1 in biological samples showcases the application of such compounds in sensitive detection methods. This innovation facilitates the measurement of enzyme activity in vitro and in living cells, offering a valuable tool for biochemical research (Liu et al., 2014).
Catalytic Applications in Organic Synthesis
The rhodium-catalyzed oxidative coupling of substituted arene carboxylic acids with alkynes, leading to the efficient synthesis of various heterocyclic compounds, demonstrates the catalytic potential of benzodiazole derivatives. This method enables the synthesis of compounds with applications in materials science, including those exhibiting solid-state fluorescence (Shimizu, Hirano, Satoh, & Miura, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-21-12-7-8(5-6-11(12)18)14-16-10-4-2-3-9(15(19)20)13(10)17-14/h2-7,18H,1H3,(H,16,17)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJRIDOXPKCBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(C=CC=C3N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654538 | |
| Record name | 2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid | |
CAS RN |
313278-98-7 | |
| Record name | 2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate](/img/structure/B1496417.png)



![(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B1496438.png)


![(4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496444.png)


